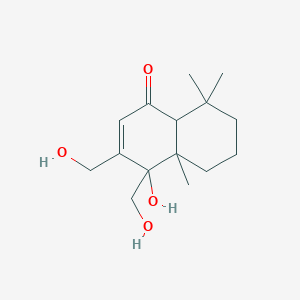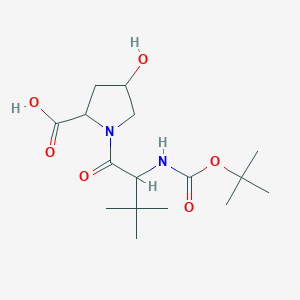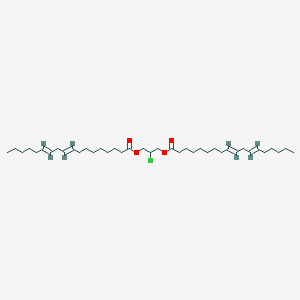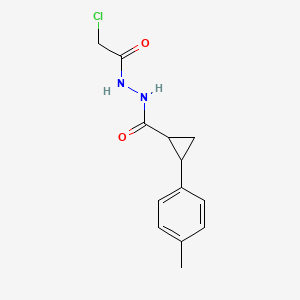
N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a cyclopropane ring, a chloroacetyl group, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the chloroacetyl group: This step involves the acylation of the cyclopropane derivative with chloroacetyl chloride in the presence of a base such as pyridine.
Formation of the hydrazide: The final step involves the reaction of the chloroacetylated cyclopropane with hydrazine or a hydrazine derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazides or amines.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce a variety of substituted hydrazides.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: May be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of N’-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
N’-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide: Similar structure but lacks the methyl group on the phenyl ring.
N’-(2-bromoacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
Uniqueness
N’-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans is unique due to the presence of the chloroacetyl group and the methyl group on the phenyl ring, which may confer specific chemical and biological properties not found in similar compounds.
属性
分子式 |
C13H15ClN2O2 |
|---|---|
分子量 |
266.72 g/mol |
IUPAC 名称 |
N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-2-4-9(5-3-8)10-6-11(10)13(18)16-15-12(17)7-14/h2-5,10-11H,6-7H2,1H3,(H,15,17)(H,16,18) |
InChI 键 |
LNBGMCSMMHWQFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)NNC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine](/img/structure/B12309413.png)
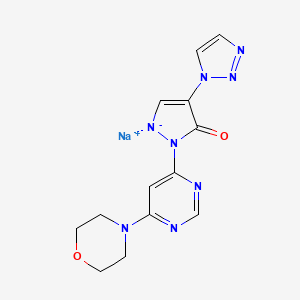
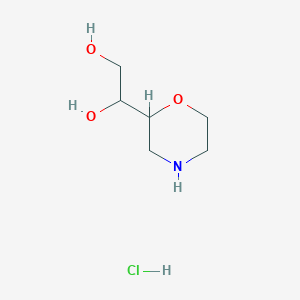

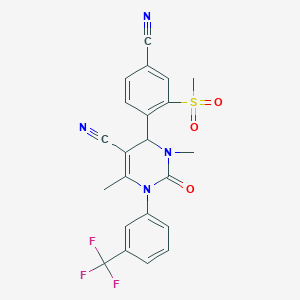
![5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B12309434.png)
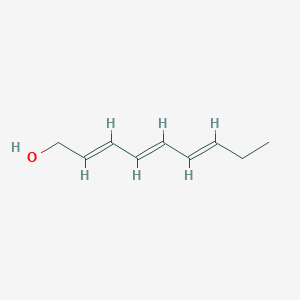

![5-Cyclopropyl-9-methyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B12309449.png)
